molecular formula C18H21NOS3 B11647220 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11647220
M. Wt: 363.6 g/mol
InChI Key: VBIOYUDJOYPCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound featuring a quinoline core fused with a dithiolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring. The final step involves the acylation with 2-ethylbutanoyl chloride under controlled conditions, often using a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.

    Reduction: Reduction reactions can target the carbonyl group in the 2-ethylbutanoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways .

Medicine

Medicinally, this compound and its derivatives are being investigated for their anticancer properties. They have shown promise in inhibiting the growth of certain cancer cell lines by interfering with key metabolic pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism by which 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The dithiolo ring system can interact with metal ions, potentially inhibiting metalloproteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has a unique acyl group that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C18H21NOS3

Molecular Weight

363.6 g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-ethylbutan-1-one

InChI

InChI=1S/C18H21NOS3/c1-5-11(6-2)16(20)19-13-10-8-7-9-12(13)14-15(18(19,3)4)22-23-17(14)21/h7-11H,5-6H2,1-4H3

InChI Key

VBIOYUDJOYPCCT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.